molecular formula C19H33NO2S B8117888 S-Farnesylcysteine alpha-carboxyl methyl ester

S-Farnesylcysteine alpha-carboxyl methyl ester

Cat. No.: B8117888
M. Wt: 339.5 g/mol
InChI Key: SIEHZFPZQUNSAS-JTCWOHKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Farnesylcysteine alpha-carboxyl methyl ester: is a compound that plays a crucial role in the post-translational modification of proteinsThis process is essential for the proper localization and function of many proteins, particularly those involved in cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Farnesylcysteine alpha-carboxyl methyl ester typically involves the transesterification of farnesylcysteine with methanol in the presence of an acid or base catalyst. The reaction conditions must be carefully controlled to ensure the selective formation of the methyl ester without unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs similar transesterification techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: S-Farnesylcysteine alpha-carboxyl methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

S-Farnesylcysteine alpha-carboxyl methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which S-Farnesylcysteine alpha-carboxyl methyl ester exerts its effects involves the covalent attachment of the farnesyl group to the cysteine residue of target proteins. This modification facilitates the proper localization of these proteins to cell membranes, where they can participate in signaling pathways. The methyl ester group further enhances the hydrophobicity of the modified protein, promoting its interaction with lipid bilayers .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific role in the prenylation of proteins involved in critical cellular processes. Its precise modification pattern allows for the study of specific protein interactions and functions that are not possible with other similar compounds .

Properties

IUPAC Name

methyl 2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-23-14-18(20)19(21)22-5/h8,10,12,18H,6-7,9,11,13-14,20H2,1-5H3/b16-10+,17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEHZFPZQUNSAS-JTCWOHKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)N)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSCC(C(=O)OC)N)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.